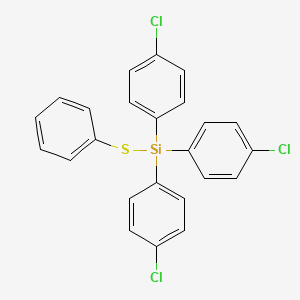
Tris(4-chlorophenyl)(phenylsulfanyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(4-chlorophenyl)(phenylsulfanyl)silane is an organosilicon compound characterized by the presence of three 4-chlorophenyl groups and one phenylsulfanyl group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-chlorophenyl)(phenylsulfanyl)silane typically involves the reaction of chlorophenylsilane with phenylsulfanyl reagents under controlled conditions. One common method includes the use of Grignard reagents, where chlorophenylmagnesium bromide reacts with phenylsulfanylchlorosilane to form the desired compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tris(4-chlorophenyl)(phenylsulfanyl)silane undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different silane derivatives.
Substitution: The chlorophenyl groups can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Organolithium or organomagnesium compounds for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted silanes, depending on the specific reagents and conditions used .
Scientific Research Applications
Tris(4-chlorophenyl)(phenylsulfanyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in modifying biological molecules and studying their interactions.
Medicine: Explored for its potential therapeutic properties, including its role in drug delivery systems.
Mechanism of Action
The mechanism by which Tris(4-chlorophenyl)(phenylsulfanyl)silane exerts its effects involves the interaction of its functional groups with target molecules. The phenylsulfanyl group can participate in redox reactions, while the chlorophenyl groups can engage in electrophilic aromatic substitution. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Tris(4-chlorophenyl)methane
- Tris(4-chlorophenyl)methanol
- Tris(4-bromophenyl)silane
Uniqueness
Compared to similar compounds, it offers a broader range of reactions and interactions, making it a versatile reagent in various scientific and industrial applications .
Properties
CAS No. |
92639-41-3 |
|---|---|
Molecular Formula |
C24H17Cl3SSi |
Molecular Weight |
471.9 g/mol |
IUPAC Name |
tris(4-chlorophenyl)-phenylsulfanylsilane |
InChI |
InChI=1S/C24H17Cl3SSi/c25-18-6-12-22(13-7-18)29(23-14-8-19(26)9-15-23,24-16-10-20(27)11-17-24)28-21-4-2-1-3-5-21/h1-17H |
InChI Key |
AUGCJRHNTRXKQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S[Si](C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















